An In-depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-nitrophenyl-β-D-galactopyranoside (CNPG), a highly sensitive chromogenic substrate for the enzyme β-galactosidase. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of CNPG, its applications, and detailed protocols for its effective use.
Introduction: The Need for Sensitive β-Galactosidase Detection
β-galactosidase is a widely utilized enzyme in molecular biology and microbiology, serving as a reporter gene in various expression systems and as a diagnostic marker for microbial identification.[1] The ability to sensitively and quantitatively measure its activity is paramount. While several chromogenic substrates for β-galactosidase exist, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), the demand for substrates with enhanced sensitivity and kinetic properties has led to the development of alternatives like CNPG.[2][3] This guide will explore the unique advantages of CNPG and provide the technical insights necessary for its successful implementation in research and development settings.
Physicochemical Properties of CNPG
A thorough understanding of the physical and chemical characteristics of a substrate is fundamental to its proper handling and application.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |
| CAS Number | 123706-60-5 | [4] |
| Molecular Formula | C₁₂H₁₄ClNO₈ | [4] |
| Molecular Weight | 335.69 g/mol | [4] |
| Appearance | Off-white to pale yellow powder | [5] |
| Solubility | Soluble in water, DMSO, and DMF | [6][7] |
| Storage | Store at -15°C to -20°C, protected from light and moisture | [8][9] |
Mechanism of Action: A Chromogenic Transformation
The utility of CNPG as a substrate lies in its enzymatic cleavage by β-galactosidase, which results in a quantifiable color change. The enzyme hydrolyzes the β-glycosidic bond, releasing galactose and the chromophore 2-chloro-4-nitrophenol (CNP).[10] In an alkaline environment, CNP forms the 2-chloro-4-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[10] The rate of color formation is directly proportional to the β-galactosidase activity in the sample.
Caption: Enzymatic hydrolysis of CNPG by β-galactosidase.
Quantitative Analysis: The Beer-Lambert Law in Practice
To quantify β-galactosidase activity, the Beer-Lambert law is applied, which relates the absorbance of the product to its concentration. The molar extinction coefficient (ε) of the product, 2-chloro-4-nitrophenol, at 405 nm is a critical parameter for this calculation.
Molar Extinction Coefficient (ε) of 2-Chloro-4-nitrophenol at 405 nm: 14,580 M⁻¹cm⁻¹[4]
The activity of the enzyme can be calculated using the following formula:
Activity (units/mL) = (ΔA₄₀₅ × Total Volume) / (ε × Path Length × Sample Volume × Time)
Where:
-
ΔA₄₀₅ is the change in absorbance at 405 nm
-
Total Volume is the final volume of the reaction mixture
-
ε is the molar extinction coefficient (14,580 M⁻¹cm⁻¹)
-
Path Length is the light path of the cuvette or microplate well (typically 1 cm)
-
Sample Volume is the volume of the enzyme-containing sample added
-
Time is the reaction time in minutes
One unit of β-galactosidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under specified conditions.
Comparative Analysis with Other Chromogenic Substrates
The choice of a chromogenic substrate can significantly impact the sensitivity and quantifiability of a β-galactosidase assay.
| Substrate | Product Color | Solubility of Product | Quantitative | Relative Sensitivity | Key Advantages | Key Disadvantages |
| CNPG | Yellow | Soluble | Yes | High | High Vmax, suitable for automated analyzers | Less commonly cited in historical literature |
| ONPG | Yellow | Soluble | Yes | Standard | Well-established, widely used | Lower Vmax compared to CNPG[11] |
| X-Gal | Blue | Insoluble | No (Qualitative) | Very High | Excellent for blue-white screening on solid media | Not suitable for quantitative solution-based assays[12] |
A key advantage of CNPG over the widely used ONPG is its superior kinetic properties. A patent describing CNPG highlights that its maximum enzymatic rate (Vmax) is at least four times that of ONPG, while maintaining a similar Michaelis constant (Km).[11] This indicates that CNPG can provide a more rapid and sensitive response, which is particularly beneficial for high-throughput screening and automated analysis platforms.[11]
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific experimental conditions.
Preparation of Reagents
-
CNPG Substrate Solution (4 mg/mL): Dissolve 4 mg of CNPG in 1 mL of a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0). This solution should be prepared fresh for optimal performance.
-
Assay Buffer (Z-Buffer, pH 7.0):
-
60 mM Na₂HPO₄·7H₂O
-
40 mM NaH₂PO₄·H₂O
-
10 mM KCl
-
1 mM MgSO₄·7H₂O
-
50 mM β-mercaptoethanol (add fresh)[10]
-
-
Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.
β-Galactosidase Assay in Cell Lysates (96-well plate format)
This protocol is adapted from standard ONPG assays and can be used for measuring β-galactosidase activity in transfected mammalian cells.[13]
-
Cell Lysis:
-
Wash cell monolayers with 1X PBS.
-
Add an appropriate volume of lysis buffer to each well.
-
Perform freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the plate to pellet cell debris.
-
-
Assay Procedure:
-
Transfer 10-50 µL of the cell lysate supernatant to a new 96-well plate.
-
Add 150 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 50 µL of the CNPG Substrate Solution to each well to start the reaction.
-
Incubate at 37°C for 30 minutes or until a yellow color develops.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Caption: Workflow for β-galactosidase assay in cell lysates.
Applications in Research and Development
Reporter Gene Assays
The lacZ gene, which encodes β-galactosidase, is a commonly used reporter gene in molecular biology. The activity of β-galactosidase can be used to study gene expression and regulation. The high sensitivity of CNPG makes it an excellent substrate for detecting low levels of lacZ expression.
Microbiological Identification
β-galactosidase is a key enzyme for the identification of coliform bacteria.[1] While many chromogenic media utilize substrates like X-Gal, CNPG can be employed in liquid-based assays for the rapid detection and quantification of β-galactosidase-producing microorganisms.
One notable application is in the potential identification of Streptococcus pneumoniae. Some strains of S. pneumoniae express a surface-associated β-galactosidase.[14][15] The use of a sensitive chromogenic substrate like CNPG could facilitate the development of rapid diagnostic assays for this important pathogen. The principle involves incubating a bacterial suspension with the CNPG substrate and measuring the color change, which would indicate the presence of β-galactosidase activity.
Synthesis Overview
The synthesis of 2-chloro-4-nitrophenyl-β-D-galactopyranoside typically involves the glycosylation of 2-chloro-4-nitrophenol with a protected galactose derivative. A common method involves the use of a glycosyl donor with a suitable leaving group, such as a halide or a thioether, which reacts with the phenolic hydroxyl group of 2-chloro-4-nitrophenol.[5][16] Subsequent deprotection of the hydroxyl groups on the galactose moiety yields the final product. The stereochemistry of the glycosidic bond is a critical aspect of the synthesis, with methods often designed to favor the formation of the desired β-anomer.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling CNPG.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at -15°C to -20°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
2-Chloro-4-nitrophenyl-β-D-galactopyranoside is a valuable tool for researchers and drug development professionals who require sensitive and quantitative detection of β-galactosidase activity. Its superior kinetic properties compared to traditional substrates like ONPG offer significant advantages, particularly in high-throughput applications. By understanding its mechanism of action and employing the appropriate protocols, scientists can leverage the power of CNPG to advance their research in gene expression, microbiology, and beyond.
References
-
J&K Scientific. 2-Chloro-4-nitrophenyl β-D-galactopyranoside, 98%. Available at: [Link]
-
PubMed. Synthesis of 2-chloro-4-nitrophenyl alpha-L-fucopyranoside: a substrate for alpha-L-fucosidase (AFU). Available at: [Link]
-
Biology Stack Exchange. What are the advantages and disadvantages of using beta-galactosidase compared to luciferase as a reporter gene? Available at: [Link]
-
ResearchGate. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. Available at: [Link]
-
ASM Journals. Characterization of the Streptococcus pneumoniae BgaC Protein as a Novel Surface β-Galactosidase with Specific Hydrolysis Activity for the Galβ1-3GlcNAc Moiety of Oligosaccharides. Available at: [Link]
-
ACS Publications. Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. Available at: [Link]
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Stockinger Lab. ASSAY OF β-GALACTOSIDASE IN YEAST. Available at: [Link]
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MDPI. Modified Enzyme Substrates for the Detection of Bacteria: A Review. Available at: [Link]
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Roth Lab. Beta-Galactosidase Activity Assay. Available at: [Link]
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NIH. Characterization of Novel β-Galactosidase Activity That Contributes to Glycoprotein Degradation and Virulence in Streptococcus pneumoniae. Available at: [Link]
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Agilent. β–Galactosidase Assay Kit. Available at: [Link]
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NIH. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Available at: [Link]
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Canvax Biotech. DATA SHEET. Available at: [Link]
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Bio-Rad. Chromogenic Media Reference Guide. Available at: [Link]
-
ResearchGate. The Streptococcus pneumoniae Beta-Galactosidase Is a Surface Protein. Available at: [Link]
-
ResearchGate. If you are to use ONPG or PNPG, the yellow coloration will only form in alkaline solution. Available at: [Link]
- Google Patents. Substrates for B-galactosidase.
-
PubMed. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system. Available at: [Link]
-
Biology LibreTexts. 21: ONPG Assay. Available at: [Link]
-
PubMed. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. Available at: [Link]
-
Microbe Notes. ONPG Test- Principle, Procedure, Results, Uses. Available at: [Link]
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